molecular formula C13H19N3O4 B1675425 Lufironil CAS No. 128075-79-6

Lufironil

Cat. No.: B1675425
CAS No.: 128075-79-6
M. Wt: 281.31 g/mol
InChI Key: JUCNGMPTCXPMNB-UHFFFAOYSA-N
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Description

Lufironil is a small molecule drug that was initially developed by Sanofi. It is known as a prolyl 4-hydroxylase alpha inhibitor, which means it inhibits the enzyme prolyl 4-hydroxylase alpha. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. This compound has been studied for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis .

Preparation Methods

Lufironil can be synthesized through a multi-step process. The synthetic route involves the treatment of 2,4-pyridinedicarboxylic acid with thionyl chloride in toluene, followed by reaction with 2-methoxyethylamine. This reaction can be carried out either in dioxane or in toluene in the presence of triethylamine

Chemical Reactions Analysis

Lufironil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: In chemistry, Lufironil is used as a tool to study the inhibition of prolyl 4-hydroxylase alpha and its effects on collagen stability.

    Biology: In biological research, this compound has been used to investigate the role of prolyl 4-hydroxylase alpha in cellular processes and its potential as a therapeutic target for fibrosis and other diseases.

    Medicine: this compound has been explored for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis.

Mechanism of Action

Lufironil exerts its effects by inhibiting the enzyme prolyl 4-hydroxylase alpha. This enzyme is responsible for the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound disrupts the hydroxylation process, leading to reduced collagen stability and decreased fibrosis. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of prolyl 4-hydroxylase alpha and the subsequent effects on collagen synthesis and stability .

Properties

IUPAC Name

2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNGMPTCXPMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155802
Record name Lufironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128075-79-6
Record name N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128075-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lufironil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUFIRONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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